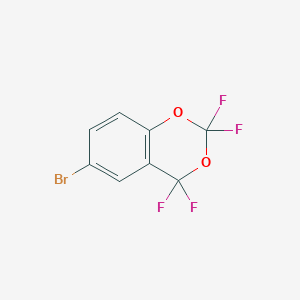

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane (6BTB) is a halogenated organic compound that is widely used in scientific research applications. It is a versatile compound which has a wide range of applications in organic synthesis, biochemistry, and biotechnology. 6BTB has been used in a variety of laboratory experiments, and its versatility and wide range of applications make it an attractive compound for scientific research.

Scientific Research Applications

Electrophilic Substitution Reactions

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane exhibits unique behaviors under electrophilic substitution reaction conditions. Studies have explored its reactivity patterns, particularly focusing on bromination and nitration processes. This includes investigating how bromo-substituted benzodioxanes react with electrophiles and the resulting orientation of electrophilic attacks on the aromatic ring (Mochalov, Atanov, & Zefirov, 1998)(Mochalov, Atanov, & Zefirov, 1998).

Stability and Reactivity Studies

Research on the stability and reactivity of related compounds, such as 2-Bromo-3,4,5,6-tetrafluorophenyllithium, has been conducted. These studies have examined aspects like stability, formation of benzyne, and reactions with various chemicals, shedding light on the anomalous reactions of these organolithium reagents (Tamborski & Soloski, 1967)(Tamborski & Soloski, 1967).

Study of Steric Effects

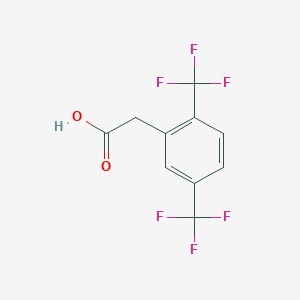

The investigation into steric effects, particularly the role of the trifluoromethyl group as both an emitter and transmitter of steric pressure, has been a focus of research. This includes understanding how various substituents and their positions influence reactions in certain halogenated and fluorinated compounds (Schlosser et al., 2006)(Schlosser et al., 2006).

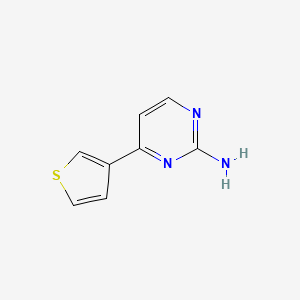

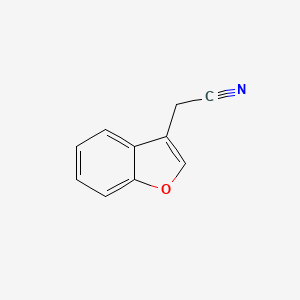

Synthesis of Heterocyclic Compounds

The synthesis and characterization of heterocyclic diazo compounds, including derivatives of benzodioxane, are crucial for understanding their electrophilicities and stability. This research provides insights into the conversion of these compounds in various media and their potential applications in synthesis (Shaburov, Vasil’eva, & El'tsov, 1974)(Shaburov, Vasil’eva, & El'tsov, 1974).

Dendrimer Synthesis

In the field of polymer science, the synthesis and characterization of AB2 monomers, including derivatives of benzodioxane, have been explored for creating hyperbranched polymers with specific properties, such as thermotropic behavior. This research has implications for the development of new materials with tailored properties (Percec, Chu, & Kawasumi, 1994)(Percec, Chu, & Kawasumi, 1994).

Reactions with Dinitrogen Tetraoxide

Research on the reaction of substituted benzodioxanes with dinitrogen tetraoxide has been conducted, focusing on the effects on the cyclopropane ring and the formation of nitrodebrominated products. This work aids in understanding the reaction mechanisms of these compounds with specific oxidants (Mochalov et al., 1999)(Mochalov et al., 1999).

properties

IUPAC Name |

6-bromo-2,2,4,4-tetrafluoro-1,3-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-4-1-2-6-5(3-4)7(10,11)15-8(12,13)14-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAIJNZZMOZHOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(OC(O2)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378442 |

Source

|

| Record name | 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261762-36-1 |

Source

|

| Record name | 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)

![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)